(piperidin-4-yl)methyl methanesulfonate hydrochloride
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Overview
Description
(piperidin-4-yl)methyl methanesulfonate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (piperidin-4-yl)methyl methanesulfonate hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(piperidin-4-yl)methyl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Hydrolysis: The compound can be hydrolyzed to form piperidine and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Substitution Reactions: Products include substituted piperidines with various functional groups.
Oxidation: Piperidinones are the major products.
Reduction: Reduced piperidine derivatives are formed.
Scientific Research Applications
(piperidin-4-yl)methyl methanesulfonate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (piperidin-4-yl)methyl methanesulfonate hydrochloride involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidinone: An oxidized form of piperidine with a ketone group.
Methanesulfonate Derivatives: Compounds with a methanesulfonate group attached to various organic moieties.
Uniqueness
(piperidin-4-yl)methyl methanesulfonate hydrochloride is unique due to its combination of a piperidine ring and a methanesulfonate group, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
piperidin-4-ylmethyl methanesulfonate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKGERYUDWGSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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